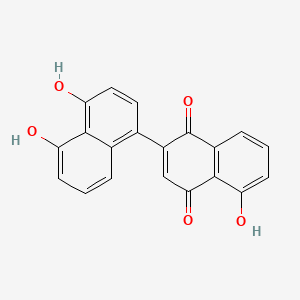
Hypoxylone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypoxylone is a hydroxy-1,4-naphthoquinone.
Aplicaciones Científicas De Investigación
Therapeutic Potential
Antimicrobial Activity
Hypoxylone has demonstrated notable efficacy in inhibiting biofilm formation by pathogenic bacteria, particularly Staphylococcus aureus. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional treatments. Research indicates that this compound can prevent biofilm formation at subtoxic concentrations, thus presenting a promising avenue for developing treatments against persistent infections associated with biofilms .
Anti-inflammatory Properties
Studies have shown that compounds derived from Hypoxylon fragiforme, including this compound, can modulate immune responses. For instance, certain metabolites have been reported to inhibit the production of pro-inflammatory cytokines such as nitric oxide and interleukin-6 in macrophages. This dual action—antimicrobial and anti-inflammatory—highlights the therapeutic promise of this compound in treating infections and inflammatory conditions.
Related Compounds
This compound is part of a broader class of secondary metabolites produced by Hypoxylon species. Below is a comparison of several notable compounds derived from this genus:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Sclerin | Hypoxylon fragiforme | Inhibits biofilm formation | High specificity against Staphylococcus aureus |
| Azaphilones | Various Hypoxylon spp. | Antimicrobial and cytotoxic effects | Diverse structural variants with unique activities |
| Cytochalasins | Various fungi | Antifungal and cytotoxic properties | Known for disrupting cytoskeletal functions |
| Cohaerins A & B | Hypoxylon sp. | Antimicrobial | Unprecedented chemical structures |
These compounds illustrate the diversity within the Hypoxylon genus and their potential applications across various fields.
Case Studies
Several studies have explored the applications of this compound and related compounds:
- Biofilm Inhibition : A study on Hypoxylon fragiforme revealed that sclerin and its derivatives significantly inhibited biofilm formation by Staphylococcus aureus, achieving up to 86% inhibition at specific concentrations . This finding underscores the potential of this compound as a therapeutic agent against bacterial infections.
- Cytotoxicity Assays : Research involving cytotoxicity assays on various cell lines (e.g., L-929 mouse fibroblasts) demonstrated that certain metabolites from Hypoxylon fragiforme exhibited varying degrees of cytotoxicity, suggesting their potential use in cancer treatment .
- Fermentation Studies : The synthesis of this compound typically occurs through fermentation processes involving Hypoxylon fragiforme. These studies focus on optimizing culture conditions to enhance metabolite production while maintaining biological activity.
Propiedades
Número CAS |
89701-95-1 |
|---|---|
Fórmula molecular |
C20H12O5 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
2-(4,5-dihydroxynaphthalen-1-yl)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C20H12O5/c21-14-5-1-3-11-10(7-8-16(23)18(11)14)13-9-17(24)19-12(20(13)25)4-2-6-15(19)22/h1-9,21-23H |
Clave InChI |
DWPXLJQPGHLLCH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















